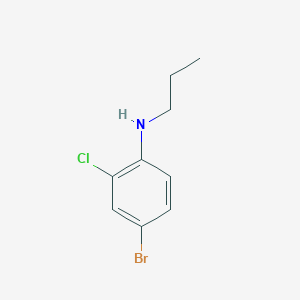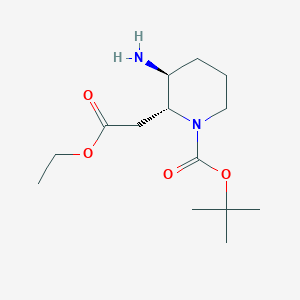![molecular formula C8H15NO B13068789 2-Oxa-6-azaspiro[4.5]decane](/img/structure/B13068789.png)
2-Oxa-6-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-6-azaspiro[4.5]decane is a spiro compound characterized by a bicyclic structure where two rings are connected by a single carbon atom. This compound is notable for its three-dimensional structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds . Spiro compounds, including this compound, are widely used in drug discovery due to their unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-azaspiro[4.5]decane can be achieved through various methods. One common approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro compound . Another method involves the use of glycopyranoside derivatives and nitrogen-centered radicals to construct the spiro skeleton .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of commercially available reagents and efficient reaction conditions to ensure high yields and purity of the final product . The process may also involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-6-azaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include lithium aluminum hydride for reduction reactions and Raney nickel for hydrogenation reactions . Oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield derivatives with modified functional groups, while oxidation reactions can introduce new functional groups into the spiro compound .
Scientific Research Applications
2-Oxa-6-azaspiro[4.5]decane has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of complex molecules . In biology and medicine, it is used in the development of drugs targeting various diseases, including cancer and inflammation . The compound’s unique structural properties make it an attractive candidate for drug discovery and development .
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to target proteins and enzymes, modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Oxa-6-azaspiro[4.5]decane include 8-oxa-2-azaspiro[4.5]decane, 2,8-diazaspiro[4.5]decane, and 2,7-diazaspiro[4.5]decane . These compounds share the spiro structure but differ in the specific atoms and functional groups present in their rings .
Uniqueness: The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms in the spiro structure . This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-oxa-6-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H15NO/c1-2-5-9-8(3-1)4-6-10-7-8/h9H,1-7H2 |
InChI Key |
IADNZIFMDRMXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol](/img/structure/B13068709.png)

![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)
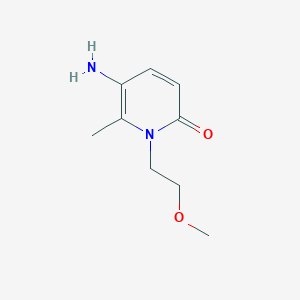
![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
![1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)
![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)
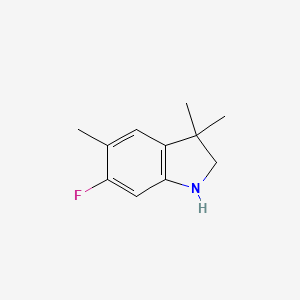
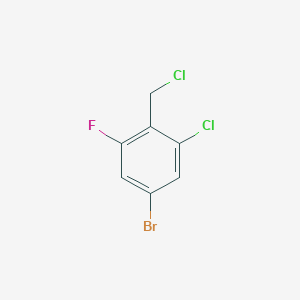
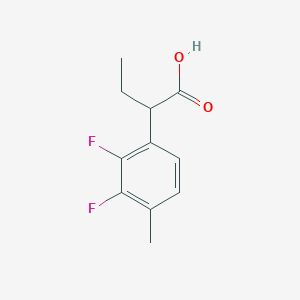
![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13068795.png)
